molecular formula C17H16ClN3O4S B2932117 N'-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide CAS No. 851979-13-0

N'-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide

Cat. No.: B2932117
CAS No.: 851979-13-0
M. Wt: 393.84
InChI Key: LLZZDPMZEFDUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide typically involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 3,4,5-trimethoxybenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the reaction. The mixture is heated under reflux for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides can be used in the presence of a suitable base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a variety of substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as an antimicrobial and antifungal agent, making it useful in the development of new pharmaceuticals.

    Medicine: Research has indicated that the compound may have anticancer properties, and it is being investigated for its potential use in cancer therapy.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N’-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties may be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-1,3-benzothiazol-2-yl)-2-phenoxybenzamide
  • N-(4-chloro-1,3-benzothiazol-2-yl)-2-hydroxynicotinamide
  • 3-(4-chloro-1,3-benzothiazol-2-yl)-1-(3,4-dichlorophenyl)thiourea

Uniqueness

N’-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide stands out due to its unique combination of a benzothiazole ring with a trimethoxybenzohydrazide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its significance in scientific research and industry.

Properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S/c1-23-11-7-9(8-12(24-2)15(11)25-3)16(22)20-21-17-19-14-10(18)5-4-6-13(14)26-17/h4-8H,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZZDPMZEFDUSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.